molecular formula C26H24FN3O4S B11333355 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B11333355
M. Wt: 493.6 g/mol
InChI Key: GWAJMYZKPASQNI-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated dibenzo-thiazin ring system and a piperidinylcarbonyl phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-thiazin ring system: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom is usually done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperidinylcarbonyl group: This step involves the reaction of the dibenzo-thiazin intermediate with a piperidinylcarbonyl chloride in the presence of a base like triethylamine.

    Final coupling: The final step involves coupling the intermediate with phenylacetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of enzymes involved in inflammatory pathways.

    Receptors: Binding to receptors that mediate pain or inflammation.

    Pathways: Modulation of signaling pathways that regulate cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-morpholinylcarbonyl)phenyl]acetamide
  • 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluorinated dibenzo-thiazin ring and the piperidinylcarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H24FN3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C26H24FN3O4S/c27-18-12-13-23-21(16-18)19-8-3-5-11-24(19)35(33,34)30(23)17-25(31)28-22-10-4-2-9-20(22)26(32)29-14-6-1-7-15-29/h2-5,8-13,16H,1,6-7,14-15,17H2,(H,28,31)

InChI Key

GWAJMYZKPASQNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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